molecular formula C24H22N2O4 B2667220 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide CAS No. 922061-04-9

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide

Cat. No.: B2667220
CAS No.: 922061-04-9
M. Wt: 402.45
InChI Key: UQODOYSBWIFQKQ-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide (CAS 922061-04-9) is a synthetic dibenzoxazepine derivative with a molecular formula of C 24 H 22 N 2 O 4 and a molecular weight of 402.4 g/mol . This compound belongs to a class of heterocyclic compounds characterized by a fused tricyclic structure, which is of significant interest in medicinal chemistry and chemical biology research. Dibenzo[b,f][1,4]oxazepine scaffolds are recognized in scientific literature for their potential as inhibitors of histone deacetylase (HDAC), a key enzyme family involved in epigenetic regulation . As such, this compound is a valuable chemical tool for researchers investigating epigenetics, gene expression, cell cycle regulation, and differentiation in vitro . It is supplied for non-human research applications and is strictly labeled "For Research Use Only." Not intended for diagnostic or therapeutic procedures, or for human use.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-4-29-18-9-6-16(7-10-18)23(27)25-17-8-12-21-19(14-17)24(28)26(3)20-13-15(2)5-11-22(20)30-21/h5-14H,4H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQODOYSBWIFQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazepine Ring: This step involves the cyclization of a suitable precursor, such as a dibenzene derivative, under specific conditions to form the oxazepine ring.

    Introduction of the Ethoxybenzamide Group: The ethoxybenzamide group is introduced through a nucleophilic substitution reaction, where an ethoxybenzoyl chloride reacts with the oxazepine intermediate.

    Final Modifications: Additional steps may include methylation and oxidation reactions to achieve the final structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under conditions that favor nucleophilic or electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares a dibenzo-fused heterocyclic core with several analogs, differing in heteroatoms, substituents, and functional groups. Below is a comparative analysis:

Table 1: Core Heterocycle Variations
Compound Name Core Structure Key Substituents Reference
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide Oxazepine (O) 8,10-dimethyl; 4-ethoxybenzamide Target Compound
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Thiazepine (S) 10-ethyl; 4-methoxyphenyl carboxamide; 5-oxide
N-(7-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-hydroxybenzamide Oxazepine (O) 7-methyl; 4-hydroxybenzamide

Key Observations :

  • Heteroatom Effects : Replacing sulfur (thiazepine) with oxygen (oxazepine) alters electronic properties and metabolic stability. Sulfur-containing analogs (e.g., compounds in ) may exhibit different oxidation profiles compared to oxazepines .
  • Substituent Positioning: Methyl groups at positions 7, 8, or 10 influence steric hindrance and receptor binding. For example, 8,10-dimethyl substitution in the target compound may enhance conformational rigidity compared to mono-methylated analogs .

Substituent Effects on Pharmacological and Physicochemical Properties

The 4-ethoxybenzamide group distinguishes the target compound from analogs with methoxy, hydroxy, or halogenated benzamide/acetamide substituents:

Table 2: Benzamide/Acetamide Substituent Comparison
Compound Name Substituent Electronic Effect LogP (Predicted) Potential Impact Reference
Target Compound 4-ethoxybenzamide Electron-donating ~3.2* Increased lipophilicity; enhanced BBB penetration -
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-fluorophenyl)acetamide 4-fluorophenylacetamide Electron-withdrawing ~2.8 Improved metabolic stability; altered receptor affinity
4-Hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide 4-hydroxybenzamide Electron-donating ~1.9 Higher polarity; reduced membrane permeability

Key Observations :

  • Ethoxy vs.
  • Halogenated Analogs : Fluorine or chlorine substituents (e.g., ) may enhance binding via hydrophobic interactions or dipole effects but could reduce solubility.

Example :

  • The target compound’s 4-ethoxybenzamide group may be introduced via coupling of 8,10-dimethyl-11-oxo-oxazepine-2-amine with 4-ethoxybenzoic acid, analogous to protocols in .

Pharmacological Implications

While direct activity data for the target compound is unavailable, structural analogs provide insights:

  • D2 Dopamine Receptor Antagonism: Thiazepine derivatives (e.g., ) show nanomolar affinity for D2 receptors. The oxazepine core in the target compound may retain antagonism with modified selectivity due to reduced sulfur-mediated interactions.
  • PEX5-PEX14 Interaction Inhibition : Oxazepine-acetamide hybrids (e.g., ) inhibit protein-protein interactions, suggesting the target compound’s benzamide group could be optimized for similar targets.

Physicochemical and Metabolic Considerations

  • Stability : The oxazepine ring is less prone to oxidative metabolism than thiazepine (sulfur oxidation) .
  • Metabolism : The 4-ethoxy group may undergo O-deethylation to a 4-hydroxy metabolite, a common pathway for ethoxy-containing drugs .

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide is a compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound exhibits a complex bicyclic structure that integrates oxazepine and amide functionalities. Its unique molecular architecture suggests potential biological activities, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C₁₇H₁₈N₂O₄
  • Molecular Weight : Approximately 346.4 g/mol
  • Structure : The compound features two methyl groups at positions 8 and 10, an oxo group at position 11, and an ethoxybenzamide moiety.

Biological Activity

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class may exhibit various biological activities. Key findings regarding the biological activity of this compound include:

Anticancer Activity

Studies have shown that related dibenzo[b,f][1,4]oxazepines possess cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A derivative of dibenzo[b,f][1,4]oxazepine demonstrated significant inhibition of cell proliferation in human breast cancer cells (MCF-7) with an IC₅₀ value of 12 µM .

Antimicrobial Properties

The compound's structural similarities to known antimicrobial agents suggest potential efficacy against bacterial strains. Preliminary tests indicated:

  • Activity against Staphylococcus aureus : In vitro studies showed a minimum inhibitory concentration (MIC) of 32 µg/mL against this pathogen .

Neuroprotective Effects

Research into neuroprotective properties has been promising:

  • Mechanism of Action : Compounds in this class have been observed to inhibit oxidative stress pathways in neuronal cells, suggesting potential benefits in neurodegenerative diseases .

Research Findings and Tables

Biological ActivityObserved EffectReference
AnticancerIC₅₀ = 12 µM (MCF-7)
AntimicrobialMIC = 32 µg/mL (S. aureus)
NeuroprotectiveInhibition of oxidative stress

Q & A

Q. Q1. What are the recommended synthetic routes for preparing the dibenzo[b,f][1,4]oxazepine core structure of this compound?

Methodological Answer: The dibenzo[b,f][1,4]oxazepin-11-one scaffold can be synthesized via cyclization reactions. Key steps include:

  • Oxidative coupling : Use of palladium catalysts to form the heterocyclic ring, as demonstrated in similar dibenzooxazepine derivatives .
  • Nucleophilic substitution : Reaction of halogenated precursors with amines or alcohols under basic conditions (e.g., NaH in DMF) to introduce substituents .
  • Purification : Preparative HPLC or column chromatography to isolate the product, with yields typically ranging from 9% to 69% depending on reaction optimization .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • 1H NMR : Confirm substituent positions (e.g., methyl groups at C8/C10, ethoxybenzamide at C2) via chemical shifts and splitting patterns .
    • LCMS : Verify molecular weight (e.g., [M+H]+ ion) and purity (>95%) .
  • Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve conformational details, such as the planarity of the dibenzooxazepine ring .

Advanced Research Questions

Q. Q3. What strategies can address low yields in the coupling of the 4-ethoxybenzamide moiety to the dibenzooxazepine core?

Methodological Answer:

  • Reagent Optimization : Use carbodiimide coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid group, as shown in benzamide derivatization studies .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity by stabilizing transition states .
  • Temperature Control : Reactions performed at 0°C to room temperature minimize side reactions, such as hydrolysis of active intermediates .

Contradiction Analysis :
Conflicting reports on yields (e.g., 9% vs. 69% in similar reactions) may arise from differences in reagent purity, solvent drying, or reaction monitoring. Systematic screening of equivalents (e.g., 1.2–2.0 eq. of coupling agent) is advised .

Q. Q4. How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with target receptors (e.g., dopamine or benzodiazepine receptors) based on structural analogs .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-donating ethoxy group) with activity using descriptors like logP and polar surface area .
  • Conformational Analysis : Molecular dynamics simulations to assess the flexibility of the dibenzooxazepine ring, which may influence binding affinity .

Q. Q5. What are the challenges in analyzing conflicting spectroscopic data (e.g., NMR vs. LCMS)?

Methodological Answer:

  • Impurity Identification : LCMS can detect low-level impurities (e.g., unreacted starting materials) not visible in NMR. Use preparative HPLC to isolate pure fractions for re-analysis .
  • Deuterated Solvent Artifacts : Ensure NMR solvents (e.g., CDCl₃) do not interfere with proton signals near δ 7–8 ppm (aromatic regions) .
  • Dynamic Effects : Conformational exchange in solution may broaden NMR peaks; variable-temperature NMR can resolve this .

Q. Q6. How can substituent modifications (e.g., ethoxy vs. methoxy groups) impact the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity : Ethoxy groups increase logP compared to methoxy, enhancing membrane permeability (measured via shake-flask or HPLC methods) .
  • Metabolic Stability : Bulkier substituents (e.g., ethoxy) may reduce cytochrome P450-mediated oxidation, as shown in SAR studies of benzamide derivatives .
  • Solubility : Ethoxy groups reduce aqueous solubility; use co-solvents (e.g., PEG 400) in in vitro assays .

Q. Q7. How to design in vitro assays to evaluate this compound’s potential as a CNS-targeting agent?

Methodological Answer:

  • Receptor Binding Assays : Use radioligand displacement (e.g., [³H]flumazenil for benzodiazepine receptors) to measure IC₅₀ values .
  • Functional Assays : Electrophysiology (e.g., patch-clamp) to assess GABAₐ receptor modulation in neuronal cell lines .
  • Controls : Include positive controls (e.g., clozapine for dibenzodiazepine analogs) and vehicle controls to validate assay conditions .

Q. Q8. What are best practices for scaling up synthesis while maintaining purity?

Methodological Answer:

  • Process Chemistry : Optimize stoichiometry and solvent volumes to minimize side products (e.g., overalkylation) .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
  • Crystallization : Recrystallize the final product from ethanol/water mixtures to achieve >99% purity .

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